

Application Notes and Protocols: N-Cyclohexyl-2-aminobenzenesulfonamide in Medicinal Chemistry

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Compound of Interest

Compound Name: *N-Cyclohexyl 2-aminobenzenesulfonamide*

Cat. No.: *B1362800*

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Introduction

N-Cyclohexyl-2-aminobenzenesulfonamide belongs to the class of 2-aminobenzenesulfonamides, a scaffold of significant interest in medicinal chemistry. While specific biological data for N-Cyclohexyl-2-aminobenzenesulfonamide is limited in publicly available literature, the 2-aminobenzenesulfonamide core is a well-established pharmacophore. Derivatives of this scaffold have been extensively explored as inhibitors of various enzymes, most notably carbonic anhydrases (CAs), which are implicated in a range of diseases including glaucoma, epilepsy, and cancer.

This document provides an overview of the potential applications of N-Cyclohexyl-2-aminobenzenesulfonamide in medicinal chemistry, drawing upon the established activities of its structural analogs. The protocols and data presented herein are based on representative examples from the broader class of 2-aminobenzenesulfonamide derivatives and are intended to serve as a guide for the investigation of N-Cyclohexyl-2-aminobenzenesulfonamide and its derivatives as potential therapeutic agents.

Potential Therapeutic Applications: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The sulfonamide group is a classic zinc-binding group that can effectively inhibit these enzymes.[2] Inhibition of specific CA isoforms has therapeutic relevance:

- hCA II: Inhibition of this cytosolic isoform in the eye is a key mechanism for antiglaucoma drugs, as it reduces the formation of aqueous humor and consequently lowers intraocular pressure.[3]
- hCA IX and hCA XII: These transmembrane, tumor-associated isoforms are overexpressed in many cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[4] Selective inhibitors of these isoforms are being investigated as anticancer agents.[5]

Given that N-Cyclohexyl-2-aminobenzenesulfonamide possesses the key sulfonamide pharmacophore, it is a rational starting point for the design of novel carbonic anhydrase inhibitors. The cyclohexyl group can be explored for its potential to confer selectivity for different CA isoforms by interacting with hydrophobic residues in the active site.

Quantitative Data: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

The following tables summarize the inhibitory activity of various benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. This data is provided to illustrate the potential potency and selectivity that can be achieved with this class of compounds.

Table 1: Inhibition of Cytosolic Carbonic Anhydrases (hCA I and hCA II) by Representative Benzenesulfonamide Derivatives

Compound	R-Group on Sulfonamide	hCA I (Ki, nM)	hCA II (Ki, nM)	Reference
Acetazolamide (AAZ)	N/A (standard)	250	12.1	[6]
5	Unsubstituted phenyl	>10000	92.4	[6]
6	4-Methylphenyl	>10000	25.2	[6]
7	2-Methoxyphenyl	45.5	8.05	[6]
9	4-Methoxyphenyl	534	96.3	[6]

Table 2: Inhibition of Tumor-Associated Carbonic Anhydrases (hCA IX and hCA XII) by Representative Benzenesulfonamide Derivatives

Compound	R-Group on Sulfonamide	hCA IX (Ki, nM)	hCA XII (Ki, nM)	Reference
Acetazolamide (AAZ)	N/A (standard)	25.8	5.7	[4]
4c	Pyrazole derivative	8.5	45.3	[4]
5b	Pyrazole derivative	33.1	10.7	[4]
15	Indene-fused pyrazole	6.1	80.5	[4]

Experimental Protocols

Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide

A plausible synthetic route for N-Cyclohexyl-2-aminobenzenesulfonamide would involve the reaction of 2-aminobenzenesulfonyl chloride with cyclohexylamine.

Materials:

- 2-Aminobenzenesulfonyl chloride
- Cyclohexylamine
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or pyridine as a base
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- Dissolve 2-aminobenzenesulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add cyclohexylamine (1 equivalent) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

- Combine the organic layers and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-Cyclohexyl-2-aminobenzenesulfonamide.
- Characterize the final product by NMR and mass spectrometry.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is for determining the inhibitory potency (K_i) of a compound against a specific carbonic anhydrase isoform.

Materials:

- Recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX)
- HEPES buffer (10 mM, pH 7.5) for cytosolic isoforms or TRIS buffer (20 mM, pH 8.3) for bacterial CAs.[\[1\]](#)
- CO₂-saturated water
- The test compound (e.g., N-Cyclohexyl-2-aminobenzenesulfonamide) dissolved in DMSO (stock solution of 10 mM)
- Stopped-flow spectrophotometer

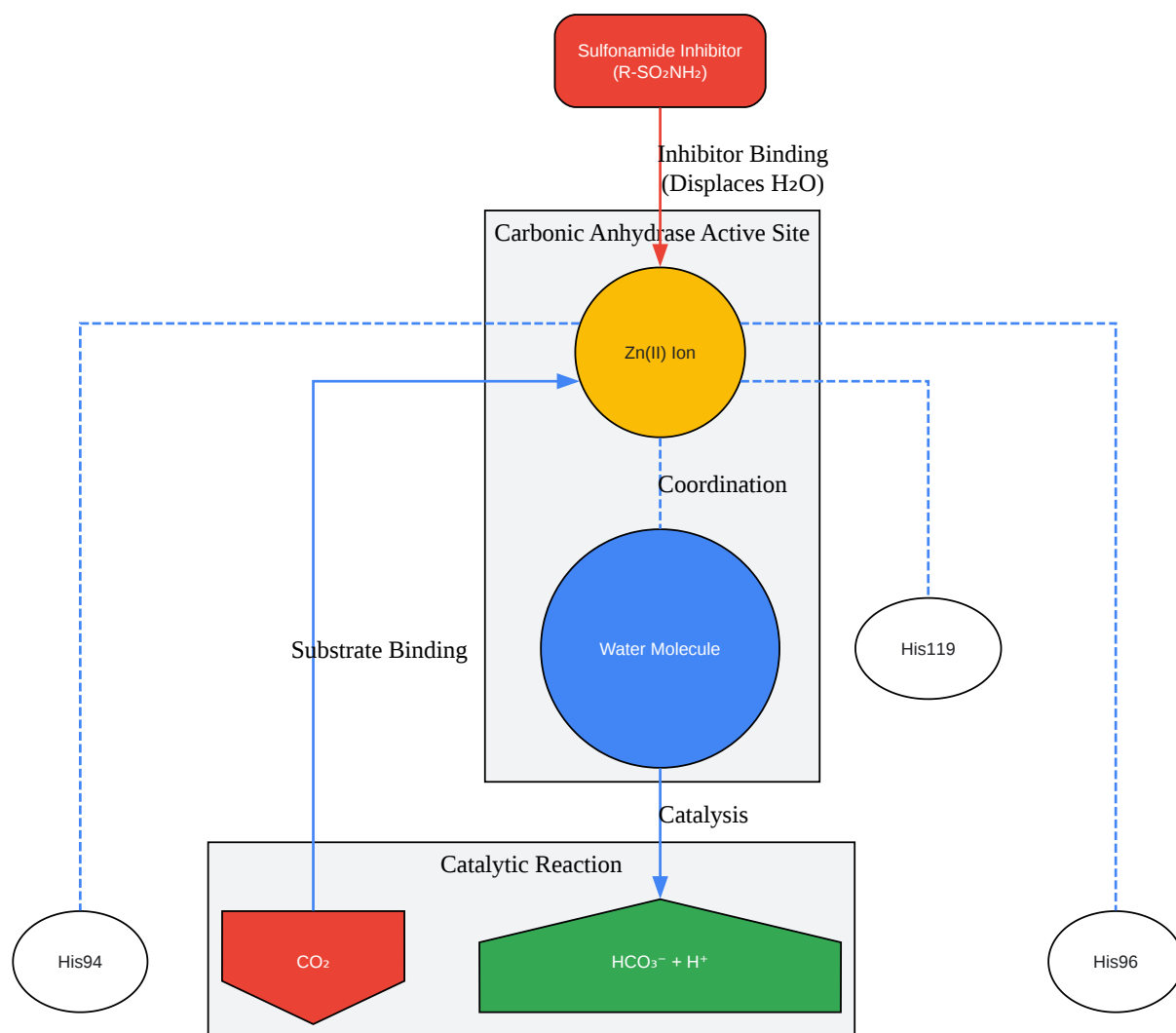
Procedure:

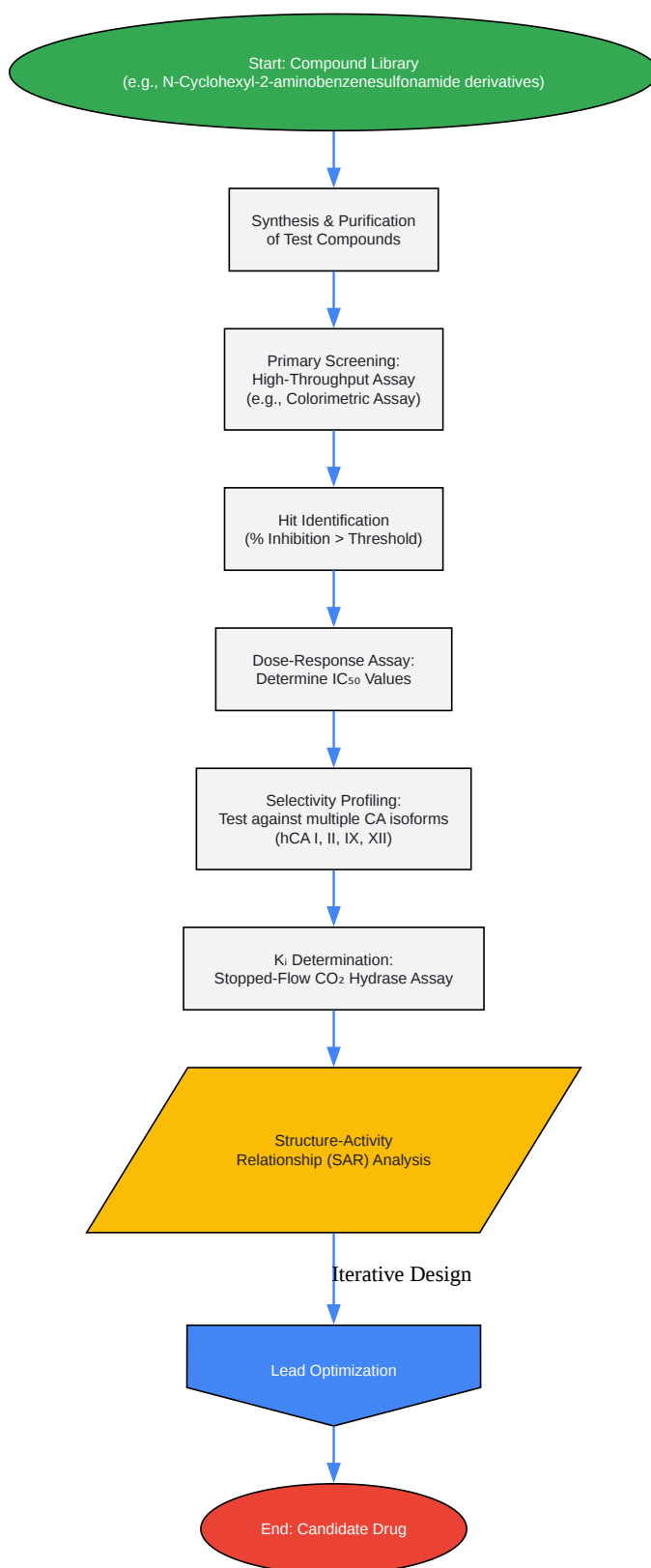
- Equilibrate the stopped-flow instrument to 20 °C.
- Prepare a series of dilutions of the test compound in the appropriate buffer.

- Prepare the enzyme solution in the same buffer to a final concentration of 5-12 nM.[4]
- In the stopped-flow instrument, one syringe will contain the enzyme solution (with or without the inhibitor at various concentrations), and the other syringe will contain the CO₂-saturated water.
- Initiate the reaction by rapidly mixing the contents of the two syringes. The CA-catalyzed hydration of CO₂ will lead to the production of protons and a change in pH, which is monitored by a pH indicator in the buffer or directly by a pH electrode.
- Record the initial velocity of the reaction for at least six traces, covering the first 5-10% of the reaction.[4]
- Determine the uncatalyzed rate by mixing the buffer (without enzyme) with the CO₂-saturated water and subtract this from the total observed rates.
- The IC₅₀ values are determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.
- The inhibition constant (K_i) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (K_m) for the enzyme.

Visualizations

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides





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